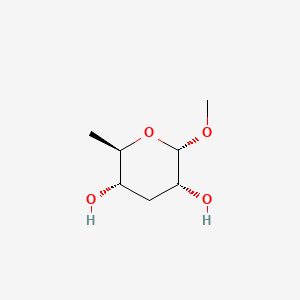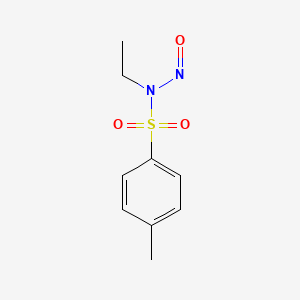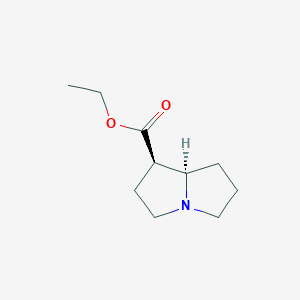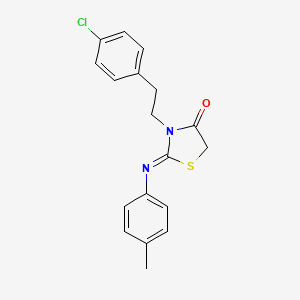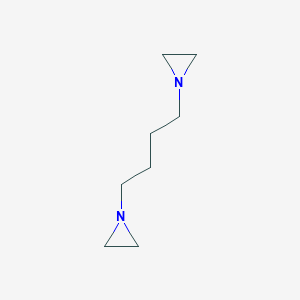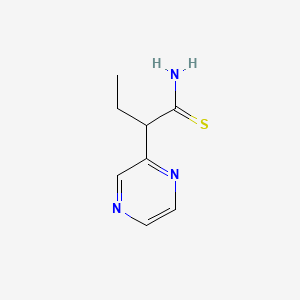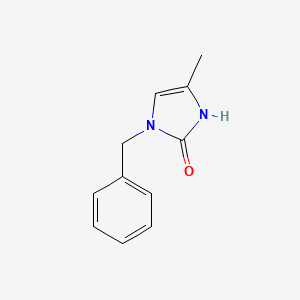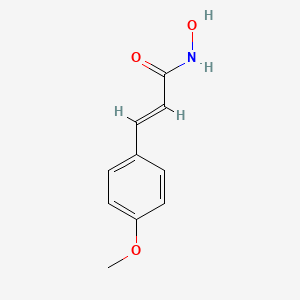
p-Methoxycinnamohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Methoxycinnamohydroxamic acid: is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a hydroxamic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycinnamohydroxamic acid typically involves the reaction of p-methoxycinnamic acid with hydroxylamine. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydroxamic acid group. Common reagents include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: p-Methoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxamic acid group can be reduced to an amide or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: p-Methoxycinnamic acid derivatives.
Reduction: p-Methoxycinnamamide or p-Methoxycinnamine.
Substitution: p-Nitromethoxycinnamohydroxamic acid or p-Bromomethoxycinnamohydroxamic acid.
科学研究应用
Chemistry: p-Methoxycinnamohydroxamic acid is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases and other enzymes that interact with hydroxamic acids.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit matrix metalloproteinases, which play a role in cancer metastasis.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of p-Methoxycinnamohydroxamic acid primarily involves its interaction with metal ions and enzymes. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s function, leading to potential therapeutic effects such as the inhibition of cancer cell metastasis.
相似化合物的比较
p-Methoxycinnamic acid: Lacks the hydroxamic acid group but shares the methoxy and cinnamic acid structure.
p-Hydroxycinnamohydroxamic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Cinnamohydroxamic acid: Lacks the methoxy group but contains the cinnamic acid and hydroxamic acid functionalities.
Uniqueness: p-Methoxycinnamohydroxamic acid is unique due to the presence of both the methoxy and hydroxamic acid groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, potentially improving its bioavailability, while the hydroxamic acid group provides strong metal-chelating properties, making it a potent enzyme inhibitor.
属性
CAS 编号 |
25357-01-1 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-7,13H,1H3,(H,11,12)/b7-4+ |
InChI 键 |
BQDLTSGIXOYYHY-QPJJXVBHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NO |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
